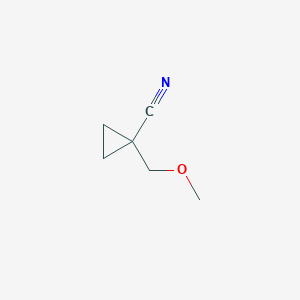

1-(Methoxymethyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-5-6(4-7)2-3-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNTZMSQCKBZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267146-97-3 | |

| Record name | 1-(methoxymethyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Methoxymethyl)cyclopropanecarbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

Executive Summary

1-(Methoxymethyl)cyclopropanecarbonitrile is a valuable synthetic intermediate in modern drug discovery. The incorporation of a cyclopropane ring, a well-regarded bioisostere for phenyl groups and other larger moieties, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this highly functionalized cyclopropane, designed for researchers and professionals in chemical and pharmaceutical development. We will explore two primary retrosynthetic strategies: the post-cyclopropanation functionalization of a key hydroxymethyl intermediate and a convergent approach utilizing a Michael-Initiated Ring Closure (MIRC) reaction. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of the Cyclopropane Moiety

The three-membered carbocycle of cyclopropane imparts a unique set of properties to a molecule. Its strained ring structure results in C-C bonds with significant p-orbital character, leading to electronic properties that can mimic those of a double bond or an aromatic ring. In medicinal chemistry, replacing larger, metabolically labile groups with compact, rigid cyclopropane scaffolds is a proven strategy for optimizing lead compounds. The 1-(methoxymethyl)cyclopropanecarbonitrile structure, in particular, offers a synthetically versatile handle—the nitrile group—and a metabolically stable methoxymethyl substituent, making it an attractive building block for creating complex molecular architectures with improved drug-like properties.

Part 1: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary strategic approaches. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and desired purity profiles.

-

Strategy A: Post-Cyclopropanation Functionalization. This linear approach involves the initial synthesis of a functionalized cyclopropanecarbonitrile core, specifically 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by etherification to install the methyl group. This is often the most direct route when suitable precursors for the hydroxymethyl intermediate are readily available.

-

Strategy B: Convergent Cyclopropanation. This strategy involves constructing the cyclopropane ring from precursors that already contain the requisite carbon atoms of the final structure, including the methoxymethyl group. A powerful method for this is the Michael-Initiated Ring Closure (MIRC), which forms the ring through a tandem Michael addition and intramolecular cyclization.[2][3]

Caption: Retrosynthetic analysis of 1-(methoxymethyl)cyclopropanecarbonitrile.

Part 2: Pathway I - Methylation of a Hydroxymethyl Intermediate

This pathway is arguably the most established and industrially relevant, leveraging well-documented syntheses for the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile.[4][5][6]

Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile

The synthesis of this intermediate often begins with inexpensive, readily available starting materials like pentaerythritol or its derivatives. A common industrial route involves the conversion of tribromoneopentyl alcohol into the cyclopropane ring, followed by cyanation.[6]

Causality Behind Experimental Choices:

-

Starting Material: Tribromoneopentyl alcohol provides the necessary carbon backbone and pre-installed leaving groups (bromide) to facilitate both cyclization and subsequent nucleophilic substitution.

-

Cyclization: The use of zinc powder facilitates an intramolecular reductive coupling (a variation of a Simmons-Smith type reaction), forming the strained cyclopropane ring.[6]

-

Cyanation: The primary bromide of the resulting 1-(bromomethyl)cyclopropylmethanol is then displaced by a cyanide source (e.g., sodium cyanide or cuprous cyanide) in a polar aprotic solvent like DMF or DMSO to introduce the nitrile group. The choice of cyanide salt can influence reactivity and workup procedures.

Caption: Workflow for the synthesis of the hydroxymethyl intermediate.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile [6]

-

Step 1: Synthesis of 1-(Bromomethyl)cyclopropylmethanol.

-

To a flask containing an organic solvent (e.g., toluene), add tribromoneopentyl alcohol, zinc powder, and a basic catalyst.

-

Heat the mixture to reflux and monitor the reaction until completion (e.g., by GC analysis).

-

Cool the reaction mixture and quench by introducing an alkaline gas (e.g., ammonia) to facilitate the removal of zinc salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)cyclopropylmethanol.

-

-

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile.

-

Dissolve the crude product from Step 1 in a polar aprotic solvent such as DMF.

-

Add sodium cyanide (NaCN) and an alkaline conditioner (e.g., sodium carbonate) to maintain a basic pH (8-10).

-

Heat the mixture to 60-80°C for 5-10 hours, monitoring for the disappearance of the starting material.

-

Upon completion, cool the reaction and carefully quench with an oxidizing agent like sodium hypochlorite (bleach) solution to destroy excess cyanide.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude oil by vacuum distillation to afford pure 1-(hydroxymethyl)cyclopropanecarbonitrile.

-

O-Methylation via Williamson Ether Synthesis

This classic ether synthesis provides a reliable method for converting the hydroxyl group into the target methoxymethyl ether.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the primary alcohol, forming the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction forward. Sodium methoxide can also be used, but it establishes an equilibrium.[7][8]

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile. Dimethyl sulfate ((CH₃)₂SO₄) is a cheaper but more toxic alternative. The choice often balances cost, reactivity, and safety considerations.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide without interfering with the nucleophile.

Experimental Protocol: O-Methylation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Methylation: Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

| Parameter | Condition/Reagent | Rationale / Notes |

| Base | Sodium Hydride (NaH) | Irreversible deprotonation, drives reaction to completion. Requires careful handling. |

| Sodium Methoxide (NaOMe) | Establishes equilibrium. May be sufficient for reactive electrophiles. | |

| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive, good leaving group. More expensive. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Cost-effective, but highly toxic. Requires stringent safety protocols. | |

| Solvent | Tetrahydrofuran (THF) | Good solvency for alkoxides, easily removed. Must be anhydrous. |

| Dimethylformamide (DMF) | Higher boiling point, can accelerate S_N2 reactions. More difficult to remove. | |

| Temperature | 0°C to Room Temp. | Controls initial deprotonation rate and minimizes side reactions. |

Part 3: Pathway II - Convergent Synthesis via MIRC

This pathway constructs the cyclopropane ring from acyclic precursors in a highly efficient, atom-economical manner. A plausible route involves the reaction between the carbanion of methoxyacetonitrile and a 1,2-dihaloethane.

Mechanism: The reaction proceeds via a base-promoted tandem sequence. First, a strong base deprotonates the α-carbon of methoxyacetonitrile, forming a nucleophilic carbanion. This carbanion then acts as a Michael donor, attacking one of the carbons in 1,2-dichloroethane in an S_N2 reaction. The resulting intermediate still possesses an acidic proton and a leaving group, allowing for a second, intramolecular deprotonation and subsequent ring-closing S_N2 reaction to form the cyclopropane ring.[2][9]

Caption: Proposed Michael-Initiated Ring Closure (MIRC) pathway.

Experimental Protocol: MIRC Synthesis (Hypothetical)

-

Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, and ensure the system is under an inert atmosphere.

-

Reagent Preparation: To a suspension of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) (2.2 equivalents) in an anhydrous solvent like liquid ammonia or THF, add methoxyacetonitrile (1.1 equivalents) dropwise at a low temperature (-33°C for NH₃, 0°C for THF).

-

Cyclopropanation: To the resulting anion solution, add 1,2-dichloroethane (1.0 equivalent) dropwise, maintaining the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction to stir for several hours or until analysis confirms product formation.

-

Workup & Purification: Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride). Extract the product into an organic solvent, wash, dry, and concentrate. Purify via vacuum distillation.

Conclusion: A Comparative Analysis

Both pathways offer viable routes to 1-(methoxymethyl)cyclopropanecarbonitrile, with the optimal choice depending on project-specific goals.

| Feature | Pathway I (Functionalization) | Pathway II (MIRC) |

| Overall Yield | Moderate to Good; dependent on two distinct sequences. | Potentially High; convergent and atom-economical. |

| Number of Steps | More steps (synthesis of intermediate + methylation). | Fewer steps in the key ring-forming sequence. |

| Scalability | High; intermediates and protocols are well-established in process chemistry.[5] | Moderate; may require optimization for large-scale production due to strong bases/cryogenics. |

| Starting Materials | Inexpensive bulk chemicals (e.g., pentaerythritol).[6] | Simple precursors (methoxyacetonitrile, 1,2-dichloroethane). |

| Safety & Handling | Involves toxic cyanide salts and potentially pyrophoric NaH. | Involves highly reactive strong bases (e.g., NaNH₂). |

| Robustness | High; a well-trodden path with extensive literature support. | Moderate; may be more sensitive to reaction conditions and substrate purity. |

For exploratory and medicinal chemistry applications, the flexibility and reliability of Pathway I make it highly attractive. For large-scale manufacturing where atom economy and step-count are critical, Pathway II presents a compelling alternative, provided the reaction conditions can be safely and efficiently optimized.

References

-

Ye, M., Xu, F., Bai, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. [Link]

-

ResearchGate. (2022). Synthesis of nitrile-substituted cyclopropanes. [Link]

-

ResearchGate. (n.d.). Methods for synthesis of cyclopropane derivatives. [Link]

-

Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews. [Link]

- Google Patents. (n.d.).

-

Patsnap Eureka. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]

- Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

National Center for Biotechnology Information. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

- Google Patents. (n.d.). DE69401701T2 - Improved process for the production of cyclopropyl nitrile.

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

-

Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

-

Beilstein Archives. (n.d.). Highly electophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]

-

PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with some carbanions. [Link]

-

ChemSynthesis. (n.d.). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. [Link]

- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Organic Chemistry Frontiers. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

-

Chemical Communications. (n.d.). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. [Link]

-

National Center for Biotechnology Information. (n.d.). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]

-

Quora. (2021). What will be the equation for the reaction of sodium methoxide with methanol?[Link]

-

Wiley Online Library. (2001). Kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas. [Link]

-

MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

- Google Patents. (n.d.).

-

Pearson. (n.d.). Draw the structures of the products obtained from the reaction of each enantiomer of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide in methanol. [Link]

Sources

- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 6. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. holcapek.upce.cz [holcapek.upce.cz]

- 9. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-(Methoxymethyl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Niche Scaffold

In the ever-evolving landscape of medicinal chemistry and materials science, the strategic incorporation of unique molecular scaffolds is paramount to innovation. The cyclopropane ring, a motif once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful tool in drug design, offering a remarkable ability to modulate a molecule's physicochemical and pharmacological properties. This guide delves into the chemical landscape of a specific, yet underexplored, derivative: 1-(Methoxymethyl)cyclopropanecarbonitrile .

While direct experimental data for this compound is not extensively available in public literature, this guide will provide a comprehensive technical overview by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogues. We will explore its predicted chemical properties, propose a logical synthetic pathway, discuss its expected reactivity, and shed light on its potential applications, particularly in the realm of drug discovery. Our aim is to equip researchers and scientists with the foundational knowledge and field-proven insights necessary to explore the potential of this intriguing molecule.

I. Physicochemical and Structural Characteristics

The unique three-membered ring of 1-(Methoxymethyl)cyclopropanecarbonitrile imparts significant strain, influencing its geometry, bond characteristics, and reactivity. The presence of both a nitrile and a methoxymethyl group provides two key points for chemical modification.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are estimated based on structurally similar compounds such as cyclopropanecarbonitrile and (methoxymethyl)cyclopropane. These values should be considered as approximations for guiding experimental design.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₉NO | - |

| Molecular Weight | 111.14 g/mol | - |

| Appearance | Colorless liquid | Based on similar small molecule nitriles and ethers. |

| Boiling Point | ~160-180 °C | Extrapolated from cyclopropanecarbonitrile (133 °C) and considering the increased molecular weight and polarity from the methoxymethyl group. |

| Density | ~0.95-1.05 g/mL | Interpolated from related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | General solubility of small organic molecules with polar functional groups. |

| pKa (of α-proton) | ~25-28 | The nitrile group acidifies the alpha-proton, but the effect is less pronounced than in linear nitriles. |

Structural and Spectroscopic Insights

The key to understanding the reactivity and interactions of 1-(Methoxymethyl)cyclopropanecarbonitrile lies in its predicted spectroscopic signatures.

-

¹H NMR: Protons on the cyclopropane ring are expected to appear in the upfield region (δ 0.5-1.5 ppm) with complex splitting patterns due to geminal and cis/trans couplings. The methylene protons of the methoxymethyl group would likely resonate around δ 3.2-3.6 ppm, with the methyl protons appearing as a singlet around δ 3.3 ppm.

-

¹³C NMR: The quaternary carbon of the cyclopropane ring attached to the nitrile and methoxymethyl groups would be significantly deshielded. The nitrile carbon would appear downfield (>115 ppm). The carbons of the methoxymethyl group would be in the typical ether region (δ 60-80 ppm).

-

IR Spectroscopy: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. The C-O-C stretch of the ether would be observed in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation patterns would likely involve the loss of the methoxymethyl group or the nitrile group.

II. Proposed Synthesis Protocol

A plausible and efficient synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be envisioned through a nucleophilic substitution reaction on a suitable cyclopropane precursor. The following protocol is a proposed methodology based on established chemical transformations.

Overall Synthetic Scheme

Caption: Proposed Williamson ether synthesis for 1-(Methoxymethyl)cyclopropanecarbonitrile.

Step-by-Step Experimental Protocol

Materials:

-

1-(Hydroxymethyl)cyclopropanecarbonitrile (starting material)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add a magnetic stir bar to a dry round-bottom flask.

-

Deprotonation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(Methoxymethyl)cyclopropanecarbonitrile.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

III. Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile is primarily dictated by the nitrile and methoxymethyl functional groups. The strained cyclopropane ring can also participate in certain reactions, although it is generally more stable than other strained rings like epoxides.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(methoxymethyl)cyclopropanecarboxylic acid, or the amide as an intermediate.

-

Reduction: The nitrile can be reduced to a primary amine, [1-(methoxymethyl)cyclopropyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis will yield ketones.

Reactions Involving the Methoxymethyl Group

The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Influence of the Cyclopropane Ring

The cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts. However, these reactions typically require more forcing conditions compared to the transformations of the nitrile and ether groups.

Caption: Key reaction pathways for 1-(Methoxymethyl)cyclopropanecarbonitrile.

IV. Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is a highly sought-after motif in modern drug discovery. Its incorporation into a molecule can lead to significant improvements in various pharmacological properties.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group with a cyclopropyl moiety, such as in 1-(Methoxymethyl)cyclopropanecarbonitrile, can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. This pre-organization can result in a more favorable entropic contribution to binding.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa. It is often used as a bioisosteric replacement for other groups to fine-tune a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.

Given these advantages, 1-(Methoxymethyl)cyclopropanecarbonitrile represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.

V. Safety and Handling

While a specific safety data sheet for 1-(Methoxymethyl)cyclopropanecarbonitrile is not available, general precautions for handling nitriles and ethers should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.

VI. Conclusion

1-(Methoxymethyl)cyclopropanecarbonitrile is a promising yet understudied molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications. By leveraging the unique characteristics of the cyclopropane ring, researchers can utilize this compound to design and synthesize novel molecules with enhanced properties. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this intriguing scaffold.

References

- PubChem. (n.d.). Cyclopropanecarbonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). (Methoxymethyl)cyclopropane. National Center for Biotechnology Information.

- BenchChem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds.

Navigating the Synthesis and Application of 1-(Methoxymethyl)cyclopropanecarbonitrile: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings are privileged motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints, improve metabolic stability, and enhance potency.[1] 1-(Methoxymethyl)cyclopropanecarbonitrile represents a key building block in this class, offering a versatile scaffold for the synthesis of novel therapeutics. However, a definitive Chemical Abstracts Service (CAS) number for this specific compound remains elusive in publicly accessible databases. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(Methoxymethyl)cyclopropanecarbonitrile, drawing upon established methodologies for analogous structures to empower researchers in its effective utilization.

Introduction: The Significance of the Cyclopropane Moiety

The incorporation of a cyclopropane ring into a drug candidate can significantly alter its physicochemical and pharmacological properties. The inherent strain of the three-membered ring introduces a unique three-dimensional geometry that can optimize interactions with biological targets. Furthermore, the cyclopropane scaffold is often less susceptible to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.[1] The nitrile group, a versatile functional handle, can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making it a valuable synthon in drug discovery.

Physicochemical Properties and Structural Elucidation

Table 1: Predicted Physicochemical Properties of 1-(Methoxymethyl)cyclopropanecarbonitrile

| Property | Predicted Value |

| Molecular Weight | 111.14 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are predicted based on the chemical structure and should be confirmed experimentally.

Structural Characterization:

Unequivocal identification of 1-(Methoxymethyl)cyclopropanecarbonitrile requires a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms. Key diagnostic signals would include the characteristic shifts for the methoxymethyl protons and the cyclopropyl protons and carbons.

-

Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2240 cm⁻¹ would confirm the nitrile functional group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and exact mass of the molecule.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be approached through several established routes for creating 1,1-disubstituted cyclopropanes. A plausible and efficient method involves the cyclopropanation of an appropriate alkene precursor.

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

A robust method for the synthesis would be the reaction of (methoxymethylene)acrylonitrile with a carbenoid species, such as that generated in the Simmons-Smith reaction.

Diagram 1: Proposed Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

Caption: Proposed synthetic route via Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple under a nitrogen atmosphere.

-

Carbenoid Formation: To the stirred suspension, add a solution of diiodomethane in diethyl ether dropwise. A gentle reflux should be observed.

-

Cyclopropanation: After the initial exotherm subsides, add a solution of 2-(methoxymethylene)acrylonitrile in diethyl ether dropwise.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Simmons-Smith reaction is sensitive to moisture, which can quench the organozinc carbenoid. Therefore, flame-drying the glassware and using anhydrous solvents are critical.

-

Zinc-Copper Couple: The use of a zinc-copper couple enhances the reactivity of the zinc for the formation of the organozinc intermediate.

-

Slow Addition: Dropwise addition of reagents helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

Applications in Drug Discovery

The 1-(methoxymethyl)cyclopropanecarbonitrile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.

Diagram 2: Synthetic Utility of 1-(Methoxymethyl)cyclopropanecarbonitrile

Sources

1-(Methoxymethyl)cyclopropanecarbonitrile molecular structure

This is an in-depth technical guide on 1-(Methoxymethyl)cyclopropanecarbonitrile , a specialized building block used in modern medicinal chemistry for the synthesis of conformationally constrained bioactive molecules.

Molecular Formula: C₆H₉NO | Molecular Weight: 111.14 g/mol Classification: Gem-disubstituted Cyclopropane / Nitrile Building Block

Executive Summary: The Strategic Value of the Scaffold

1-(Methoxymethyl)cyclopropanecarbonitrile represents a high-value "fragment" in drug discovery, combining the structural rigidity of a cyclopropane ring with the polar functionality of an ether linkage. In medicinal chemistry, this molecule serves two primary functions:

-

Conformational Locking: The cyclopropane ring restricts the rotation of the attached substituents, reducing the entropic penalty upon binding to a protein target. This is a classic strategy to improve potency (the "Magic Methyl" effect applied to rings).

-

Physicochemical Optimization: The methoxymethyl group acts as a polar handle, often improving solubility and metabolic stability compared to simple alkyl chains. It serves as a bioisostere for ethyl or isopropyl groups but with reduced lipophilicity (lower cLogP).

This guide details the synthesis, chemical reactivity, and application of this nitrile as a precursor to amines, acids, and heterocycles.

Molecular Architecture & Properties[2][3][4]

The molecule features a gem-disubstitution pattern, meaning both the nitrile (-CN) and the methoxymethyl (-CH₂OCH₃) groups are attached to the same carbon (C1) of the cyclopropane ring.

Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Molecular Weight | 111.14 | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | ~0.5 - 0.8 | Moderate lipophilicity; good for CNS penetration |

| TPSA | ~33 Ų | High polarity relative to size; favorable for solubility |

| H-Bond Acceptors | 2 (N, O) | Potential for specific interactions with residues |

| Rotatable Bonds | 2 | Low flexibility (good for rigidification) |

Synthesis & Process Chemistry

The most robust and scalable route to 1-(methoxymethyl)cyclopropanecarbonitrile involves the double alkylation of methoxyacetonitrile with 1,2-dibromoethane. This reaction typically employs Phase Transfer Catalysis (PTC) to handle the specific reactivity of the active methylene group.

Core Synthetic Pathway (Phase Transfer Catalysis)[1]

Reagents: Methoxyacetonitrile, 1,2-Dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).

Mechanism:

-

Deprotonation: The base (NaOH) deprotonates the alpha-carbon of methoxyacetonitrile, forming a carbanion.

-

First Alkylation: The carbanion attacks one end of 1,2-dibromoethane (Sɴ2).

-

Intramolecular Cyclization: A second deprotonation occurs, followed by an rapid intramolecular Sɴ2 attack on the remaining bromide, closing the cyclopropane ring.

Visualization: Synthetic Workflow

Caption: Step-wise construction of the cyclopropane ring via double alkylation under Phase Transfer Catalysis.

Experimental Protocol: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

Safety Warning: Nitriles are toxic. 1,2-Dibromoethane is a potential carcinogen and volatile. All operations must be performed in a functioning fume hood.

Materials

-

Methoxyacetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.2 eq)

-

Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)

-

Benzyltriethylammonium chloride (TEBA) (0.05 eq) - Phase Transfer Catalyst

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Flush the system with nitrogen.[1]

-

Charging: Add methoxyacetonitrile, 1,2-dibromoethane, and TEBA to the flask.

-

Initiation: Begin vigorous stirring. The reaction is biphasic; high shear mixing is critical for the PTC to function.

-

Addition: Add the 50% NaOH solution dropwise via the addition funnel.

-

Note: The reaction is exothermic . Control the addition rate to maintain the internal temperature between 45–55°C. Use an external water bath if necessary.

-

-

Reaction: After addition is complete, heat the mixture to 60°C and stir for 4–6 hours. Monitor consumption of methoxyacetonitrile by GC-MS or TLC.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (to dissolve salts) and extract with MTBE (Methyl tert-butyl ether) or Dichloromethane (3x).

-

Wash the combined organic layers with water, then brine.

-

Dry over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent under reduced pressure. Purify the residue via vacuum distillation. The product is typically a colorless to pale yellow oil.

Downstream Applications & Functionalization

The nitrile group is a versatile "masked" functionality. Once the cyclopropane core is established, the nitrile can be transformed into various pharmacophores.

Key Transformations

-

Hydrolysis to Acid: Conversion to 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS: 100683-08-7). This acid is a direct building block for amide coupling in drug synthesis.

-

Reduction to Amine: Reduction (e.g., LiAlH₄ or Hydrogenation) yields [1-(methoxymethyl)cyclopropyl]methanamine .

-

Tetrazole Formation: Reaction with sodium azide yields the tetrazole derivative, a bioisostere for carboxylic acids with improved metabolic stability.

Visualization: Functional Group Interconversion

Caption: Divergent synthesis pathways from the nitrile core to key medicinal chemistry intermediates.[2]

Medicinal Chemistry Context: Why This Molecule?

The "Gem-Dimethyl" Effect vs. Cyclopropane

In drug design, replacing a flexible alkyl chain with a cyclopropane ring (specifically the 1,1-disubstitution pattern) restricts the bond angles from ~109.5° (tetrahedral) to ~60° (internal ring). This forces the substituents (the nitrile/acid and the methoxymethyl group) into a specific spatial orientation.

-

Benefit: If this orientation matches the binding pocket of the target protein (e.g., a kinase or GPCR), the drug binds with higher affinity because it doesn't lose entropy "freezing" into the correct shape.

Metabolic Stability

The methoxymethyl group is strategically chosen over a simple ethyl or propyl group.

-

Oxidation Blocking: The cyclopropane ring is metabolically robust.

-

Polarity: The ether oxygen accepts hydrogen bonds, improving water solubility—a common challenge in lipophilic drug candidates.

Case Study Relevance

While specific proprietary structures are often confidential, this motif is homologous to the core scaffolds found in:

-

JAK Inhibitors: Where small, rigid, polar cores are needed to fit into the ATP-binding pocket.

-

Cathepsin Inhibitors: Cyclopropanecarbonitriles are known electrophilic "warheads" that can covalently modify cysteine proteases (though usually, the nitrile itself is the warhead; here it is likely an intermediate).

References

-

Synthesis of Cyclopropanes via Phase Transfer Catalysis

- Source: Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium." Tetrahedron Letters.

- Context: Establishes the foundational protocol for alkylating nitriles with 1,2-dibromoethane using NaOH/TEBA.

-

Cyclopropanes in Medicinal Chemistry

-

Source: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry.

- Context: authoritative review on the structural and metabolic benefits of the cyclopropyl motif.

-

-

Chemical Property Data (Acid Derivative)

-

Source: PubChem Compound Summary for CID 22484226 (1-Methoxycyclopropane-1-carboxylic acid).[4]

- Context: Provides physical property data for the hydrolyzed derivative, valid

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(Methoxymethyl)cyclopropanecarbonitrile: Predictive Analysis and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxymethyl)cyclopropanecarbonitrile is a unique small molecule featuring a strained cyclopropane ring, a nitrile group, and a methoxymethyl substituent. This combination of functionalities makes it an intriguing candidate for applications in medicinal chemistry and materials science, where the rigid cyclopropane scaffold can offer conformational constraint and the nitrile group can participate in various chemical transformations or act as a polar pharmacophoric element. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Methoxymethyl)cyclopropanecarbonitrile. In the absence of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to offer a comprehensive interpretation of the expected spectral features. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Methoxymethyl)cyclopropanecarbonitrile, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by distinct signals for the methoxy group, the methylene bridge, and the diastereotopic protons of the cyclopropane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.4 | s | 3H | -OCH₃ | The singlet multiplicity arises from the absence of adjacent protons. The chemical shift is typical for a methoxy group attached to an aliphatic carbon. |

| ~3.6 | s | 2H | -CH₂- | The methylene protons are expected to appear as a singlet, assuming no significant long-range coupling. Their proximity to the electronegative oxygen atom shifts them downfield. |

| ~1.2 - 1.5 | m | 4H | Cyclopropane -CH₂-CH₂- | The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to resonate in the upfield region, characteristic of cyclopropyl protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~118-122 | -C≡N | The nitrile carbon is characteristically deshielded and appears in this region. |

| ~75-80 | -CH₂-O- | The methylene carbon, being attached to an oxygen atom, will be significantly downfield. |

| ~58-62 | -OCH₃ | The methoxy carbon is also deshielded by the oxygen atom. |

| ~20-25 | Quaternary Cyclopropane C | The quaternary carbon of the cyclopropane ring, attached to the nitrile and methoxymethyl groups, will be deshielded relative to the other cyclopropyl carbons. |

| ~15-20 | Cyclopropane -CH₂- | The two methylene carbons of the cyclopropane ring will be in the typical upfield region for cyclopropyl carbons. |

Causality in NMR Experimental Design:

When acquiring NMR data for a novel compound like 1-(Methoxymethyl)cyclopropanecarbonitrile, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for a wide range of organic compounds.[1] Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0.00 ppm. For unambiguous assignment of the complex cyclopropyl proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. COSY would reveal the coupling network between the cyclopropyl protons, while HSQC would correlate each proton to its directly attached carbon atom.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of 1-(Methoxymethyl)cyclopropanecarbonitrile is expected to show characteristic absorption bands for the nitrile and ether functionalities, as well as the C-H bonds of the aliphatic and cyclopropyl moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2240-2260 | Medium | -C≡N | Stretching |

| ~1080-1150 | Strong | C-O-C | Asymmetric Stretching |

| ~2850-3000 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~3000-3100 | Medium | C-H (Cyclopropyl) | Stretching |

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for obtaining an IR spectrum of a liquid sample is to use the neat technique, where a thin film of the liquid is placed between two salt (e.g., NaCl or KBr) plates.[1] Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄) can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for 1-(Methoxymethyl)cyclopropanecarbonitrile (C₆H₉NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (111.14 g/mol ). Key fragmentation pathways are predicted to involve the loss of the methoxy group, the methoxymethyl group, and cleavage of the cyclopropane ring.

| Predicted m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 80 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 66 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |

| 54 | [C₄H₄N]⁺ | Cleavage of the cyclopropane ring |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Self-Validating Systems in Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is a self-validating technique that provides the exact mass of an ion with high precision (typically to four decimal places).[1][2] This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of the synthesized compound. For instance, the calculated exact mass of [C₆H₉NO]⁺ is 111.0684. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the correct elemental composition.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-(Methoxymethyl)cyclopropanecarbonitrile.

Sources

starting materials for 1-(Methoxymethyl)cyclopropanecarbonitrile synthesis

Topic: Starting Materials for 1-(Methoxymethyl)cyclopropanecarbonitrile Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Methoxymethyl)cyclopropanecarbonitrile is a critical gem-disubstituted cyclopropane building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Oclacitinib analogs) and various agrochemicals. Its structural rigidity, provided by the cyclopropane ring, combined with the orthogonal reactivity of the nitrile and ether functionalities, makes it a high-value pharmacophore.

This guide details the selection of starting materials and the two primary synthetic pathways: the "Process-Scalable Route" (via Ethyl Cyanoacetate) and the "Direct Discovery Route" (via Cyclopropanecarbonitrile).

Retrosynthetic Analysis

To determine the optimal starting materials, we must deconstruct the target molecule. The geminal substitution pattern (1,1-disubstitution) suggests two distinct disconnection strategies.

Pathway Logic

-

Strategy A (Construction): Building the cyclopropane ring from acyclic precursors. This is preferred for large-scale manufacturing due to lower raw material costs and avoidance of highly regulated alkylating agents.

-

Strategy B (Functionalization): Alkylating an existing cyclopropane ring. This is preferred for rapid medicinal chemistry exploration but involves hazardous reagents (MOMCl).

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target.

Comparative Analysis of Starting Materials

The choice of route dictates the starting materials. Below is a critical comparison for decision-making.

| Starting Material | CAS Number | Role | Cost Efficiency | Safety Profile | Availability |

| Ethyl Cyanoacetate | 105-56-6 | Scaffold (Route A) | High | Moderate (Combustible) | Global Commodity |

| 1,2-Dibromoethane | 106-93-4 | Cyclizing Agent (Route A) | High | Toxic/Carcinogen | Global Commodity |

| Cyclopropanecarbonitrile | 5500-21-0 | Scaffold (Route B) | Moderate | High Toxicity (Nitrile) | Commercially Available |

| Chloromethyl Methyl Ether (MOMCl) | 107-30-2 | Electrophile (Route B) | Low | Critical Hazard (Carcinogen) | Restricted / In-situ Prep |

| Sodium Borohydride | 16940-66-2 | Reductant (Route A) | High | Water Reactive | Global Commodity |

| Methyl Iodide | 74-88-4 | Methylating Agent | Moderate | Toxic/Volatile | Global Commodity |

Route A: The Process-Scalable Approach

Mechanism: Cyclodialkylation followed by chemoselective reduction and methylation. Why this route? It avoids the use of MOMCl (a regulated carcinogen) and uses cheap ethyl cyanoacetate. The key challenge is reducing the ester without touching the nitrile.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

-

Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), Acetone or DMF.

-

Procedure:

-

Suspend K₂CO₃ (2.5 eq) in acetone.

-

Add ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).

-

Reflux for 12–16 hours. The K₂CO₃ acts as a base to deprotonate the methylene group twice, facilitating sequential nucleophilic attacks on the dibromide.

-

Workup: Filter salts, concentrate filtrate, and distill under reduced pressure.

-

Yield: Typically 70–85%.

-

Step 2: Chemoselective Reduction to 1-(Hydroxymethyl)cyclopropanecarbonitrile

-

Reagents: Sodium Borohydride (NaBH₄), Methanol/DME mixture.[1][2][3][4]

-

Critical Insight: Standard LiAlH₄ will reduce both the ester and the nitrile (to an amine). To selectively reduce the ester, mild conditions (NaBH₄ in MeOH) are required.

-

Procedure:

-

Dissolve ethyl 1-cyanocyclopropanecarboxylate in DME/MeOH (10:1 ratio).

-

Add NaBH₄ (4.0 eq) portion-wise at 0°C to control hydrogen evolution.

-

Stir at room temperature for 4 hours.

-

Validation: Monitor by TLC or GC. The nitrile peak (~2240 cm⁻¹) must remain in IR.

-

Reference: Patent WO2016097918A1 describes this specific reduction with 85% yield [1].

-

Step 3: O-Methylation

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

-

Procedure:

-

Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Add the alcohol from Step 2 dropwise. Evolution of H₂ gas occurs.

-

Add MeI (1.1 eq) and warm to room temperature.

-

Workup: Quench with NH₄Cl, extract with ether.

-

Figure 2: Workflow for the Process-Scalable Route (Route A).

Route B: The Direct Alkylation (MedChem) Approach

Mechanism: Alpha-lithiation of cyclopropanecarbonitrile followed by trapping with an electrophile. Why this route? It is the shortest path (1 step) but requires handling MOMCl and strong bases.

Step-by-Step Protocol

Step 1: Alpha-Lithiation and Alkylation

-

Reagents: Cyclopropanecarbonitrile, Lithium Diisopropylamide (LDA), Chloromethyl Methyl Ether (MOMCl).

-

Safety Warning: MOMCl is a potent carcinogen. This reaction must be performed in a closed system within a fume hood.

-

Procedure:

-

Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at -78°C.

-

Add cyclopropanecarbonitrile (1.0 eq) dropwise. The cyclopropyl proton is acidic enough (pKa ~26) to be removed, forming the 1-lithio species.

-

Stir for 30–60 minutes at -78°C.

-

Add MOMCl (1.1 eq) slowly.

-

Allow to warm to room temperature.

-

Workup: Quench with water, extract with EtOAc.

-

-

Note: If MOMCl is unavailable due to regulations, it can be generated in situ from dimethoxymethane and acetyl chloride using ZnBr₂ catalysis, though this adds complexity [2].

Figure 3: Workflow for the Direct Alkylation Route (Route B).

Safety & Handling of Critical Reagents

-

Nitriles (General): While the target and starting materials are not volatile cyanides (like HCN), they are toxic if ingested. Standard PPE is required.

-

MOMCl (Route B): OSHA-regulated carcinogen. Use strictly in a glovebox or high-performance fume hood. Destroy excess reagent with aqueous ammonia or concentrated NH₄Cl.

-

Sodium Hydride (Route A): Dispersion in oil is stable, but dry NaH is pyrophoric. Reacts violently with water to release hydrogen.

-

Exotherms: The reduction of the ester with NaBH₄ (Route A) releases hydrogen gas. Ensure adequate venting.

References

-

Pfizer Inc. (2016). Pyrimidine and triazine derivatives and their use as AXL inhibitors. WO2016097918A1.

- Citation Context: Describes the specific reduction of ethyl 1-cyanocyclopropanecarboxylate to 1-(hydroxymethyl)cyclopropanecarbonitrile using NaBH4 in 85% yield.

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621.

- Citation Context: Provides a safer, in-situ method for gener

-

Organic Syntheses. (1988). Cyclopropanecarbonitrile.[4][5] Org. Synth. Coll. Vol. 6, p.327.

- Citation Context: Background on handling and reactivity of cyclopropanecarbonitrile.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8859548B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2010025179A1 - Dérivés de 1-(4-uréidobenzoyl)pipérazine - Google Patents [patents.google.com]

- 4. WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors - Google Patents [patents.google.com]

- 5. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

1-(Methoxymethyl)cyclopropanecarbonitrile reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 1-(Methoxymethyl)cyclopropanecarbonitrile

Authored by a Senior Application Scientist

Abstract

1-(Methoxymethyl)cyclopropanecarbonitrile is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique architecture, combining a strained cyclopropane ring with a nucleophilically reactive nitrile group and a modifiable methoxymethyl substituent, offers a rich landscape for chemical transformations. The inherent ring strain of the cyclopropane moiety serves as a potent driving force for a variety of ring-opening reactions, providing access to diverse linear scaffolds. Concurrently, the nitrile group can undergo a suite of transformations, including hydrolysis, reduction, and addition of organometallic reagents, to yield carboxylic acids, amines, and ketones, respectively. This guide provides a comprehensive exploration of the core reaction mechanisms of 1-(methoxymethyl)cyclopropanecarbonitrile, offering field-proven insights into its synthesis, reactivity, and application. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the causality behind experimental choices are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic building block.

Introduction: The Strategic Value of a Strained Scaffold

The cyclopropane ring, a recurring motif in numerous natural products and pharmaceuticals, imparts unique conformational rigidity and metabolic stability to molecular structures.[1][2] Its incorporation into drug candidates can enhance binding affinity to biological targets by locking the molecule into a bioactive conformation.[2][3] 1-(Methoxymethyl)cyclopropanecarbonitrile emerges as a particularly valuable building block, offering a trifecta of synthetically useful handles:

-

The Cyclopropane Ring: A source of strain energy that can be strategically released in ring-opening reactions to generate functionalized linear chains.

-

The Nitrile Group: A versatile functional group that serves as a precursor to amines, carboxylic acids, amides, and ketones.

-

The Methoxymethyl Group: A protected form of a hydroxymethyl group, which can be unmasked for further derivatization.

This guide will dissect the key reaction pathways available to this molecule, providing both a theoretical and practical framework for its application in complex molecule synthesis.

Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

The construction of the 1-(methoxymethyl)cyclopropanecarbonitrile scaffold is typically achieved through a multi-step sequence that establishes the cyclopropane ring and introduces the nitrile functionality. A common approach involves the cyclopropanation of an appropriate alkene followed by nucleophilic substitution. A representative synthetic pathway is outlined below.

Synthetic Workflow Overview

The synthesis often commences with the formation of a cyclopropylmethanol derivative, which is then converted to a suitable leaving group (e.g., a halide or tosylate). Subsequent displacement with a cyanide source furnishes the target nitrile.

Sources

discovery and history of 1-(Methoxymethyl)cyclopropanecarbonitrile

This guide provides an in-depth technical analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile , a specialized pharmaceutical building block used to introduce the conformationally restricted 1,1-disubstituted cyclopropane motif into bioactive molecules.[1][2]

CAS Registry Number: (Nitrile precursor to Acid CAS 67567-55-9) | Formula: C₆H₉NO | Mol.[1][2] Weight: 111.14 g/mol [1][2]

Part 1: Executive Summary & Strategic Significance

1-(Methoxymethyl)cyclopropanecarbonitrile represents a critical "gem-disubstituted" scaffold in modern medicinal chemistry.[1][2] It serves as the divergent intermediate for two major pharmacophores:[1][2]

-

1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS 67567-55-9).[1][2]

-

1-(Methoxymethyl)cyclopropylmethanamine (CAS 883311-83-9).[1][2][3]

Core Utility: The Gem-Dimethyl Bioisostere

In drug design, the gem-dimethyl group (two methyls on one carbon) is often used to block metabolic hot spots or restrict conformation (the Thorpe-Ingold effect).[1][2] However, methyl groups are lipophilic.[1][2] The 1-(methoxymethyl)cyclopropyl moiety offers a superior alternative by:

-

Restricting Conformation: The strained ring locks the vectors of the substituents, often improving potency by reducing the entropic penalty of binding.[1][2]

-

Modulating Lipophilicity (LogD): The ether oxygen introduces a hydrogen-bond acceptor and lowers LogP compared to a purely alkyl chain, improving solubility and metabolic stability.[1][2]

-

Blocking Metabolism: The quaternary carbon prevents cytochrome P450-mediated oxidation at the

-position.[1][2]

Part 2: Discovery and Synthetic Evolution[1][2]

Historical Context

The development of this compound parallels the rise of Fragment-Based Drug Discovery (FBDD) in the early 2000s.[1][2] As researchers sought to escape "flatland" (aromatic-heavy molecules), sp³-rich scaffolds like functionalized cyclopropanes became premium building blocks.[1][2]

Early syntheses of 1-substituted cyclopropanes relied on simple alkylations.[1][2] The introduction of the methoxymethyl side chain was driven by the need for polar functional groups that could interact with specific kinase domains (e.g., hinge binders) or GPCR pockets while maintaining a compact steric profile.[1][2]

Synthetic Pathways

The synthesis has evolved from hazardous medicinal chemistry routes to more scalable process chemistry methods.[1][2]

Method A: Direct

-Alkylation (MedChem Route)

This is the most direct route for small-scale synthesis but requires cryogenic conditions and hazardous reagents.[1][2]

-

Mechanism: Deprotonation of cyclopropanecarbonitrile using a hindered base (LDA) creates a carbanion stabilized by the nitrile group.[1][2] This nucleophile attacks Chloromethyl Methyl Ether (MOM-Cl).[1][2]

-

Challenges: MOM-Cl is a known carcinogen.[1][2] The reaction requires strict anhydrous conditions (-78°C).[1]

Method B: Double Alkylation / Cyclization (Process Route)

For larger scales, avoiding MOM-Cl is preferred.[1][2] This route builds the ring around the central carbon.[1][2]

-

Mechanism: Alkylation of a masked precursor (e.g., 4-methoxy-3-oxobutanenitrile) with 1,2-dibromoethane using a Phase Transfer Catalyst (PTC).[1][2]

Part 3: Experimental Protocols & Visualization

Protocol 1: Cryogenic Synthesis via LDA

Note: This protocol assumes the use of standard Schlenk line techniques.[1][2]

-

Reagents: Cyclopropanecarbonitrile (1.0 eq), LDA (1.1 eq), MOM-Cl (1.1 eq), dry THF.

-

Deprotonation: Cool THF solution of LDA to -78°C. Add Cyclopropanecarbonitrile dropwise over 30 mins. Stir for 1 hour to ensure complete formation of the lithiated species.

-

Alkylation: Add MOM-Cl (Chloromethyl methyl ether) dropwise, maintaining temperature below -70°C.

-

Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg).

Protocol 2: Downstream Transformation (Nitrile Reduction)

To generate the bioactive amine 1-(Methoxymethyl)cyclopropylmethanamine :

-

Reagents: LiAlH₄ (2.0 eq) in Et₂O or THF.

-

Reduction: Add nitrile solution to LiAlH₄ slurry at 0°C. Reflux for 4 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1][2]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the divergent synthesis from the nitrile core to key pharmaceutical intermediates.

Caption: Divergent synthesis pathways from the nitrile core to key acid and amine building blocks.

Part 4: Technical Specifications & Safety

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Appearance | Colorless Liquid | Characteristic nitrile odor |

| Boiling Point | 160-165°C (760 mmHg) | Estimated |

| Density | ~0.98 g/cm³ | Denser than simple alkyl nitriles |

| LogP | ~0.8 | Lower than 1-ethyl analog due to ether oxygen |

| Flash Point | >50°C | Flammable liquid |

Safety Profile (E-E-A-T)

-

Acute Toxicity: Nitriles are metabolic poisons; they can liberate cyanide in vivo.[1][2] Handle with extreme care in well-ventilated hoods.[1][2]

-

Reagent Hazards: If synthesizing via Method A, MOM-Cl (Chloromethyl methyl ether) is a regulated carcinogen (OSHA 1910.1006).[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Nitriles are stable but can hydrolyze slowly in moist air.[1][2]

References

-

National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(methoxymethyl)- Properties and Spectra.[1][2] NIST Chemistry WebBook.[1][2] [Link][1][2]

-

PubChem. Compound Summary: 1-(Methoxymethyl)cyclopropanecarboxylic acid (Acid Derivative).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[1][2] (Discusses the utility of 1,1-disubstituted cyclopropanes as bioisosteres). Journal of Medicinal Chemistry, 2010.[1][2] [Link]

Sources

physical and chemical characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile. As a niche chemical intermediate, this document synthesizes data from related compounds and foundational chemical principles to offer predictive insights for researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers physicochemical properties, detailed spectroscopic analysis (NMR, IR, MS), chemical reactivity, a plausible synthetic pathway, and essential safety and handling protocols.

Introduction

1-(Methoxymethyl)cyclopropanecarbonitrile is a bifunctional organic molecule incorporating a strained cyclopropane ring, a nitrile group, and a methoxymethyl ether substituent. The unique combination of these features—the high s-character and ring strain of the cyclopropane, the electrophilic carbon and nucleophilic nitrogen of the nitrile, and the ether linkage—makes it a potentially valuable, yet under-documented, building block in organic synthesis. Its structure suggests utility in creating complex molecular architectures, particularly in medicinal chemistry where cyclopropane rings are often used as bioisosteres for phenyl groups or gem-dimethyl functionalities to improve metabolic stability and binding affinity. This guide serves to consolidate known and predicted data to facilitate its application in research and development.

Physicochemical Properties

While specific experimental data for 1-(Methoxymethyl)cyclopropanecarbonitrile is not widely published, its core properties can be calculated or inferred from structurally related compounds. The data presented below provides a foundational understanding of the molecule's physical nature.

Table 1: General and Calculated Physicochemical Properties

| Property | Value / Description | Source / Method |

| IUPAC Name | 1-(Methoxymethyl)cyclopropanecarbonitrile | - |

| Molecular Formula | C₆H₉NO | Calculated |

| Molecular Weight | 111.14 g/mol | Calculated |

| CAS Number | Not Assigned / Not Found | - |

| Appearance | Predicted to be a colorless to light yellow liquid at room temperature. | Inferred from related compounds[1]. |

| Boiling Point | Data not available. For reference, Cyclopropanecarbonitrile has a boiling point of 135 °C. | - |

| Density | Data not available. For reference, Cyclopropanecarbonitrile has a density of 0.911 g/mL at 25 °C. | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | Inferred from functional groups. |

Spectroscopic Characterization (Predicted)

The structural identity of 1-(Methoxymethyl)cyclopropanecarbonitrile can be confirmed through standard spectroscopic techniques. The following sections detail the expected spectral features based on an analysis of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are predicted based on a standard deuterated chloroform (CDCl₃) solvent.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

-

δ ~3.40 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy (-OCH₃) group. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

δ ~3.35 ppm (s, 2H): A singlet for the two protons of the methylene (-CH₂-) bridge. These protons are chemically equivalent and adjacent to an oxygen atom and a quaternary carbon, placing them in this region.

-

δ ~1.30-1.40 ppm (m, 2H) & δ ~1.10-1.20 ppm (m, 2H): Two separate multiplets for the protons on the cyclopropane ring. The four protons are diastereotopic due to the chiral center created by the four different substituents on C1. They will appear as complex multiplets (often AA'BB' systems) in the characteristic upfield region for cyclopropanes.[2]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show six unique signals.

-

δ ~118-122 ppm: Quaternary carbon of the nitrile group (-C≡N). This is a characteristic shift for nitrile carbons.

-

δ ~75 ppm: Methylene carbon of the methoxymethyl group (-CH₂-O-). Its significant downfield shift is caused by the direct attachment to an oxygen atom.

-

δ ~59 ppm: Methyl carbon of the methoxy group (-OCH₃).[3]

-

δ ~20-25 ppm: Quaternary carbon of the cyclopropane ring (C1). This carbon is substituted with the nitrile and methoxymethyl groups.

-

δ ~15-20 ppm: Methylene carbons of the cyclopropane ring (C2 and C3). These carbons are expected in the typical shielded region for cyclopropyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the presence of the key functional groups.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2950-2850 | C-H Stretch | Medium | Aliphatic (CH₂, CH₃) |

| ~2250-2240 | C≡N Stretch | Medium, Sharp | Nitrile |

| ~1470-1450 | C-H Bend | Medium | Methylene Scissoring |

| ~1100 | C-O-C Stretch | Strong | Ether |

The most diagnostic peak is the sharp absorption around 2245 cm⁻¹, which is highly characteristic of a nitrile functional group.[4][5] The strong C-O-C stretch confirms the presence of the ether linkage.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 111.

-

Key Fragments: Common fragmentation pathways would likely involve the loss of fragments from the side chain.

-

m/z = 80: Loss of a methoxy radical (•OCH₃) resulting in the [M - 31]⁺ fragment.

-

m/z = 66: Loss of the methoxymethyl radical (•CH₂OCH₃) resulting in the [M - 45]⁺ fragment.

-

m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺) itself, which would likely be a prominent peak.

-

Chemical Reactivity and Stability

The reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile is dictated by its primary functional groups: the nitrile and the ether, situated on a strained cyclopropane ring.

-

Nitrile Group Reactivity: The nitrile group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 1-(methoxymethyl)cyclopropanecarboxylic acid.[1]

-

Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-(methoxymethyl)cyclopropane, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after aqueous workup.

-

-

Ether Linkage: The methoxymethyl ether is generally stable but can be cleaved under strong acidic conditions (e.g., HBr, HI).

-